molecular formula C11H12O5 B2576294 3-(3-Carboxypropoxy)benzoic acid CAS No. 929341-12-8

3-(3-Carboxypropoxy)benzoic acid

Cat. No. B2576294
CAS RN: 929341-12-8
M. Wt: 224.212
InChI Key: RPVHGNYLEPVHGD-UHFFFAOYSA-N
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Description

“3-(3-Carboxypropoxy)benzoic acid” is a chemical compound . It is an organic compound that contains carboxylic acid groups. The exact properties and uses of this specific compound are not widely documented in the literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not widely documented in the literature . As a carboxylic acid, it would be expected to display typical carboxylic acid properties, such as the ability to form hydrogen bonds and the tendency to exist as a dimer in the solid state.

Scientific Research Applications

1. Luminescent Zinc(II) Coordination Polymers

3-(3-Carboxypropoxy)benzoic acid has been used to synthesize luminescent Zinc(II) coordination polymers. These polymers demonstrate varying luminescent properties and can efficiently identify picric acid through fluorescence quenching, showcasing potential for sensitive detection applications (Zheng et al., 2021).

2. Lanthanide-Based Coordination Polymers

In the domain of photophysical properties, derivatives of this compound have contributed to the synthesis of lanthanide coordination compounds. These compounds exhibit intriguing structural and photophysical characteristics, with some showing bright green luminescence efficiencies (Sivakumar et al., 2011).

3. Influence on Luminescent Properties

The compound also plays a role in influencing the luminescent properties of various complexes. Studies have shown that different substituents on this compound can significantly impact the overall sensitization efficiency of luminescence in certain complexes (Sivakumar et al., 2010).

4. Polymerization Studies

Furthermore, this compound derivatives have been involved in polymerization studies. They have been used in the analysis of kinetic results of epoxy-carboxy polycondensation reactions, providing insights into the field of polymer chemistry (Madec & Maréchal, 1983).

5. Synthesis of Metal-Organic Frameworks

The compound has been utilized in the synthesis of metal-organic frameworks. These frameworks, based on polynuclear metal-hydroxyl clusters, show potential in various applications due to their structural diversity and properties like luminescence and magnetic behavior (Yang et al., 2015).

Safety and Hazards

The safety and hazards associated with “3-(3-Carboxypropoxy)benzoic acid” are not documented in the literature . As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adequate ventilation.

Future Directions

The future directions for research on “3-(3-Carboxypropoxy)benzoic acid” are not explicitly stated in the literature . Potential areas of interest could include further investigation of its synthesis, exploration of its reactivity, and study of its potential biological activity.

properties

IUPAC Name

3-(3-carboxypropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-10(13)5-2-6-16-9-4-1-3-8(7-9)11(14)15/h1,3-4,7H,2,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVHGNYLEPVHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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